molecular formula C23H29ClN4O3 B2406951 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 922119-37-7

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2406951
CAS RN: 922119-37-7
M. Wt: 444.96
InChI Key: YZTBTQBLNRPFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O3 and its molecular weight is 444.96. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Crystal Structure

Research into similar compounds often focuses on their synthesis and structural analysis. For instance, a study on the halogenated hydrocarbon amination reaction led to the synthesis of a compound with a confirmed structure via elemental analysis, IR, 1H NMR, MS, and X-ray diffraction. This research underlines the importance of understanding the molecular structure for potential applications in material science or pharmaceuticals (Bai et al., 2012).

Organic Reactions and New Synthesis Pathways

Another aspect of scientific research on complex organic molecules includes developing new synthetic pathways. A study highlighted the cyclopalladation of Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, leading to a new synthesis of the isoquinoline ring with functionalized substituents, showcasing innovative pathways in organic chemistry (N. Barr, S. Dyke, S. Quessy, 1983).

Biological Activity

Compounds with structural similarities often undergo biological testing to assess their potential as therapeutic agents. For example, derivatives of quinoline have been explored for their anti-Mycobacterium phlei activity, indicating potential antimicrobial applications (Bai et al., 2012).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3/c1-27(2)20(16-7-9-19-15(12-16)6-5-11-28(19)3)14-25-22(29)23(30)26-18-13-17(24)8-10-21(18)31-4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTBTQBLNRPFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.